molecular formula C22H20N4O3S B2730604 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL CAS No. 1207001-47-5

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL

Cat. No.: B2730604
CAS No.: 1207001-47-5
M. Wt: 420.49
InChI Key: SOMWZHUREFMQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL (hereafter referred to as the "target compound") is a pyrimidin-4-ol derivative with a 1,2,4-oxadiazole-based substituent at position 2. Key structural features include:

  • Pyrimidin-4-ol core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4 and a hydroxyl group at position 4.
  • Position 6 substituent: A phenyl group contributing hydrophobicity.
  • Position 2 substituent: A sulfanylmethyl group bridging to a 1,2,4-oxadiazole ring substituted at position 3 with a 4-(propan-2-yloxy)phenyl group.

Its molecular formula is C23H25N4O3S, with a molecular weight of 437.52 g/mol.

Properties

IUPAC Name

4-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(2)28-17-10-8-16(9-11-17)21-25-20(29-26-21)13-30-22-23-18(12-19(27)24-22)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMWZHUREFMQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide.

    Formation of the Pyrimidinol Core: The pyrimidinol core is synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative.

    Sulfanyl Linkage Formation: The final step involves the formation of the sulfanyl linkage through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the pyrimidinol core may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound was compared to four analogs (Table 1) based on heterocyclic cores, substituents, and bioactivity:

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidin-4-ol 6-Phenyl, 2-(sulfanylmethyl-1,2,4-oxadiazole with 4-isopropoxyphenyl) 437.52 High lipophilicity (isopropoxy group), potential for membrane penetration
6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE Pyridazin-3(2H)-one 2-Phenyl, 6-(triazolylmethoxy with sulfanyl) 433.53 Triazole instead of oxadiazole; reduced metabolic stability due to fewer electronegative groups
(2S,3S)-3-{3-[4-(METHYLSULFONYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-... (DrugBank DB07067) Pyrrolidinyl-oxadiazole 4-(Methylsulfonyl)phenyl on oxadiazole 465.44 Sulfonyl group enhances hydrogen bonding; experimental anticancer activity
6-(METHOXYMETHYL)-2-(3-METHYLPHENYL)PYRIMIDIN-4-OL Pyrimidin-4-ol 6-Methoxymethyl, 2-(3-methylphenyl) 230.26 Smaller size and higher solubility due to methoxymethyl group

Key Comparative Insights

Heterocyclic Core Impact
  • Pyrimidin-4-ol vs. Pyridazinone: The pyrimidin-4-ol core (target compound) is more electron-deficient than pyridazinone (), favoring interactions with polar biological targets .
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound provides greater metabolic stability compared to triazole analogs (), as oxadiazoles resist enzymatic hydrolysis .
Substituent Effects
  • Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound is less polar than the sulfonyl group in , reducing solubility but increasing membrane permeability .
  • Isopropoxy vs. Methoxymethyl : The bulky isopropoxy group in the target compound enhances lipophilicity (logP ≈ 3.1 predicted) compared to the methoxymethyl group in (logP ≈ 1.8) .

Biological Activity

The compound 6-Phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanylpyrimidin-4-ol (CAS Number: 1113106-93-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O4C_{24}H_{24}N_{4}O_{4}, with a molecular weight of 432.5 g/mol. The structure features a pyrimidine ring substituted with a phenyl group and an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine structures exhibit significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells. The mechanism often involves the inhibition of key metabolic enzymes and pathways associated with cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-74.363
Compound BHCT 11618.76

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar oxadiazole and pyrimidine frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with DNA replication.

PathogenMIC (µM)Reference
Staphylococcus aureus20–40
Escherichia coli40–70

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's profile. Studies have shown that related compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for developing therapies aimed at diseases linked to oxidative damage.

  • Enzyme Inhibition : Compounds similar to the target molecule have been reported to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • DNA Interaction : The presence of aromatic rings in the structure may facilitate intercalation into DNA, leading to the inhibition of replication in cancer cells.
  • Cell Signaling Pathways : These compounds may modulate signaling pathways involved in cell survival and apoptosis, thereby influencing tumor growth dynamics.

Study on Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of oxadiazole derivatives, researchers synthesized several analogs and tested their activity against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a promising lead for further development.

Study on Antimicrobial Resistance

A series of experiments conducted on hybrid compounds showed that certain derivatives were effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the potential for these compounds to be developed into new antibiotics in light of rising antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.